molecular formula C27H24N4O4 B11112162 (2E)-N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11112162
M. Wt: 468.5 g/mol
InChI Key: NOWHCYUSWMCQQD-KFNPLGBMSA-N
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Description

(2E)-N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound that features multiple functional groups, including an indole ring, a hydrazone linkage, and a methoxy-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the hydrazone linkage. This step usually requires a dehydrating agent such as acetic acid.

    Amide Bond Formation: The hydrazone intermediate is coupled with an appropriate carboxylic acid derivative to form the final amide bond. This step can be facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the methoxy-substituted phenyl group.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be conducted under mild to moderate temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. The indole ring is a common motif in many natural products and pharmaceuticals, suggesting possible applications in drug discovery.

Medicine

The compound’s potential biological activities make it a candidate for medicinal chemistry research. It may be investigated for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole ring may interact with aromatic residues in proteins, while the hydrazone linkage could form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of (2E)-N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s electronic properties and reactivity, while the hydrazone linkage provides a site for potential hydrogen bonding interactions.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

(E)-N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H24N4O4/c1-35-21-14-11-19(12-15-21)13-16-24(32)28-17-25(33)29-30-26-22-9-5-6-10-23(22)31(27(26)34)18-20-7-3-2-4-8-20/h2-16,34H,17-18H2,1H3,(H,28,32)/b16-13+,30-29?

InChI Key

NOWHCYUSWMCQQD-KFNPLGBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

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